3-Pyrrolidin-3-ylmethyl-pyridine dioxalate
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Overview
Description
3-Pyrrolidin-3-ylmethyl-pyridine dioxalate is a chemical compound with the molecular formula C14H18N2O8. It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a pyridine ring and a pyrrolidine ring, making it a valuable tool for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate typically involves the reaction of pyridine derivatives with pyrrolidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidin-3-ylmethyl-pyridine dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine derivatives. Substitution reactions can result in a wide range of substituted pyridine and pyrrolidine compounds .
Scientific Research Applications
3-Pyrrolidin-3-ylmethyl-pyridine dioxalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-3-ylmethyl-pyridine dioxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Pyrrolidinylmethyl-pyridine: Similar in structure but lacks the dioxalate component.
Pyridine derivatives: Various compounds with a pyridine ring that exhibit different chemical properties.
Pyrrolidine derivatives: Compounds containing a pyrrolidine ring with diverse applications.
Uniqueness
3-Pyrrolidin-3-ylmethyl-pyridine dioxalate is unique due to its combined pyridine and pyrrolidine rings, along with the dioxalate component. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
oxalic acid;3-(pyrrolidin-3-ylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2C2H2O4/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;2*3-1(4)2(5)6/h1-2,4,7,10,12H,3,5-6,8H2;2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQJIJPBKCXSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CN=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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